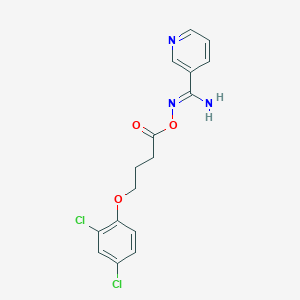

(Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Researchers have developed novel and facile microfluidic paper-based analytical devices for the ratiometric fluorescence determination of 2,4-D . These devices utilize fluorescence resonance energy transfer (FRET) between nitrobenzoxadiazole (NBD) and CdTe quantum dots (QDs). The microfluidic paper chips allow rapid and selective visual detection of 2,4-D, a common herbicide.

- 2,4-Dichlorophenoxyacetic acid (2,4-D) is a chlorinated phenoxy compound commonly used as a systemic herbicide in rice, corn, wheat, barley, and sorghum fields . Its detection and monitoring are crucial for assessing water quality in agricultural areas.

- Researchers have found that the dechlorination efficiency of 2,4-D can be enhanced on Pd-anchored Ni(OH)₂/Ni-foam bifunctional electrodes, even at low Pd loading (<2 mg cm⁻²) . A synergistic effect occurs during 2,4-D dechlorination, involving H* formation on Ni(OH)₂ and dechlorination steps on Pd.

Fluorescence Detection of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Water Quality Monitoring

Electrocatalytic Dechlorination

Wirkmechanismus

Target of Action

The compound, also known as (Z)-[amino(pyridin-3-yl)methylidene]amino 4-(2,4-dichlorophenoxy)butanoate, is a synthetic derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), a well-known plant growth regulator . The primary targets of this compound are likely to be similar to those of 2,4-D, which are plant growth hormone receptors. These receptors play a crucial role in regulating plant growth and development .

Mode of Action

The compound interacts with its targets by mimicking the natural plant growth hormones, leading to uncontrolled and unsustainable growth. This results in stem curling, leaf wilting, and eventually, plant death . It’s worth noting that the exact mode of action for this specific compound might vary and needs further investigation.

Biochemical Pathways

The affected biochemical pathways are those involved in plant growth and development. The compound, acting as a synthetic growth hormone, disrupts normal cellular processes, leading to abnormal growth patterns and eventual plant death .

Result of Action

The molecular and cellular effects of the compound’s action result in uncontrolled and unsustainable plant growth, leading to physical deformities such as stem curling and leaf wilting, and eventually plant death .

Action Environment

Environmental factors such as soil pH, temperature, and moisture levels can influence the compound’s action, efficacy, and stability. For instance, certain soil conditions may enhance or inhibit the absorption of the compound by plant tissues, thereby affecting its efficacy .

Eigenschaften

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3O3/c17-12-5-6-14(13(18)9-12)23-8-2-4-15(22)24-21-16(19)11-3-1-7-20-10-11/h1,3,5-7,9-10H,2,4,8H2,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBGEOZBXDIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=NOC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=N/OC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-((4-(2,4-dichlorophenoxy)butanoyl)oxy)nicotinimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)

![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)

![5-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2438404.png)

![(4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2438405.png)

![N-[3-[3-(2,3-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2438411.png)